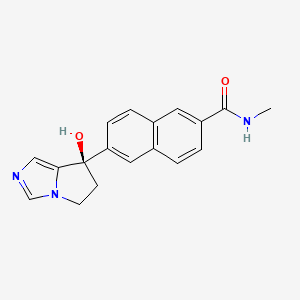

Orteronel, (R)-

Description

BenchChem offers high-quality Orteronel, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Orteronel, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-[(7R)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPFIJIOIVJZMN-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@@]3(CCN4C3=CN=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226191 | |

| Record name | Orteronel, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752243-39-3 | |

| Record name | Orteronel, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752243393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orteronel, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORTERONEL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267WB8R4TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Orteronel's Mechanism of Action in Prostate Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1), a critical component in the androgen biosynthesis pathway.[1][2] In prostate cancer, the growth and proliferation of cancer cells are heavily dependent on androgens that activate the androgen receptor (AR). Orteronel's primary mechanism of action is the potent and selective inhibition of the 17,20-lyase activity of CYP17A1, which is a crucial step in the conversion of steroid precursors into androgens.[1][3] This targeted inhibition leads to a significant reduction in the production of androgens, not only in the testes and adrenal glands but also within the tumor microenvironment itself, thereby depriving prostate cancer cells of the essential ligands for AR activation and subsequent tumor progression.[2][4] While clinical development was ultimately halted due to not meeting the primary endpoint of improved overall survival in certain phase III trials, Orteronel remains a valuable research tool for investigating androgen signaling and resistance mechanisms in prostate cancer.[1][2]

Core Mechanism of Action: Selective CYP17A1 Inhibition

Orteronel's therapeutic rationale is rooted in its ability to disrupt androgen synthesis at a key enzymatic step. CYP17A1 possesses two distinct enzymatic functions: 17α-hydroxylase and 17,20-lyase.[5] Orteronel exhibits a preferential inhibition of the 17,20-lyase activity over the 17α-hydroxylase activity.[6] This selectivity is significant as it theoretically minimizes the disruption of glucocorticoid synthesis, which primarily relies on the 17α-hydroxylase activity, potentially reducing the need for concomitant corticosteroid administration that is often required with less selective CYP17A1 inhibitors.[1]

Signaling Pathway of Androgen Biosynthesis and Orteronel's Point of Intervention

The following diagram illustrates the steroidogenesis pathway, highlighting the central role of CYP17A1 and the specific inhibitory action of Orteronel.

References

- 1. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. urotoday.com [urotoday.com]

- 3. benchchem.com [benchchem.com]

- 4. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 5. CYP17A1 - Wikipedia [en.wikipedia.org]

- 6. Phase III, Randomized, Double-Blind, Multicenter Trial Comparing Orteronel (TAK-700) Plus Prednisone With Placebo Plus Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer That Has Progressed During or After Docetaxel-Based Therapy: ELM-PC 5 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Orteronel (TAK-700): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orteronel (TAK-700) is a non-steroidal, orally bioavailable, and selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical chokepoint in the androgen biosynthesis pathway.[1][2] Developed by Takeda Pharmaceutical Company, Orteronel was investigated primarily for the treatment of castration-resistant prostate cancer (CRPC), with studies also exploring its potential in breast cancer.[1] By inhibiting androgen production in the testes, adrenal glands, and within the tumor microenvironment, Orteronel aimed to deprive prostate cancer cells of the hormonal fuel they require for growth and proliferation.[1]

This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Orteronel. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this investigational agent. While the clinical development of Orteronel for prostate cancer was ultimately discontinued due to its failure to demonstrate a significant overall survival benefit in pivotal Phase III trials, the journey of its development offers valuable insights into the targeting of androgen synthesis and the complexities of clinical trial design in oncology.[3][4]

Mechanism of Action

Orteronel's therapeutic effect stems from its potent and selective inhibition of CYP17A1, an enzyme that catalyzes two key sequential reactions in steroidogenesis.[5] CYP17A1 exhibits both 17α-hydroxylase and 17,20-lyase activity. The 17,20-lyase activity is the rate-limiting step for the production of androgen precursors, dehydroepiandrosterone (DHEA) and androstenedione.[5]

Preclinical studies demonstrated that Orteronel is a more potent inhibitor of 17,20-lyase activity compared to its 17α-hydroxylase activity.[1] This selectivity was considered a potential advantage over other CYP17A1 inhibitors like abiraterone acetate, as it was hypothesized to reduce the risk of mineralocorticoid-related side effects by having a lesser impact on cortisol synthesis.[1][6] Orteronel's inhibition of CYP17A1 is reversible.[1]

The following diagram illustrates the androgen synthesis pathway and the point of inhibition by Orteronel.

Preclinical Development

The preclinical evaluation of Orteronel established its potent and selective inhibition of androgen synthesis, providing a strong rationale for its clinical development.

In Vitro Studies

In cell-free enzyme assays, Orteronel demonstrated a 5.4-fold greater potency for inhibiting human 17,20-lyase activity compared to 17α-hydroxylase activity.[1] Further validation in human adrenal tumor cells showed that Orteronel treatment led to a 27-fold more potent suppression of the 17,20-lyase metabolite DHEA compared to the 17α-hydroxylase metabolite cortisol.[1] In cultured rat testicular cells, Orteronel potently inhibited testosterone production with minimal effect on corticosterone.[1]

In Vivo Studies

Preclinical studies in animal models confirmed the in vivo activity of Orteronel.

Table 1: Summary of Preclinical In Vivo Efficacy of Orteronel

| Animal Model | Dosing | Key Findings |

| Uncastrated Rats | Not specified | Significantly suppressed serum testosterone levels and decreased the weight of androgen-dependent organs.[1] |

| Cynomolgus Monkeys | Twice daily administration | Significantly reduced serum DHEA and testosterone levels compared to vehicle.[1] |

| Cynomolgus Monkeys (in combination with castration) | Not specified | Further suppressed testosterone levels compared to castration alone, with sustained suppression.[1] |

Pharmacokinetics in Animals

Pharmacokinetic studies in rats and monkeys indicated that Orteronel is extensively excreted in an unchanged form in the urine. The renal clearance rates suggested the involvement of urinary tubular secretion.

Clinical Development

Orteronel underwent extensive clinical investigation, primarily in patients with prostate cancer at various stages of the disease.

Phase I Clinical Trials

Phase I studies were designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of Orteronel. A dose-escalation study in Japanese patients with CRPC established that Orteronel at doses up to 400 mg twice daily was tolerable. In this study, serum testosterone was rapidly suppressed, and 13 out of 15 patients achieved at least a 50% reduction in prostate-specific antigen (PSA) from baseline.

Phase I/II Clinical Trials

A Phase I/II study of Orteronel in combination with docetaxel and prednisone in patients with metastatic CRPC (mCRPC) identified a dose-limiting toxicity of grade 3 febrile neutropenia at a 400 mg twice-daily dose of Orteronel.[7][8] Despite this, the combination was generally tolerable and showed substantial antitumor activity, with significant reductions in PSA, DHEA-S, and testosterone levels.[7][8]

Table 2: Efficacy Results from a Phase I/II Study of Orteronel with Docetaxel and Prednisone in mCRPC

| Efficacy Endpoint | Result |

| ≥50% PSA reduction after 4 cycles | 59% of patients[8] |

| Median best PSA response | -77%[8] |

| Objective partial responses (RECIST-evaluable patients) | 70% (7 of 10 patients)[7][8] |

| Median time to PSA progression | 6.7 months[7][8] |

| Median time to radiographic disease progression | 12.9 months[7][8] |

Phase III Clinical Trials

Several large, randomized Phase III trials were conducted to definitively assess the efficacy and safety of Orteronel in different prostate cancer patient populations.

ELM-PC 5 (NCT01193257)

This trial evaluated Orteronel plus prednisone versus placebo plus prednisone in patients with mCRPC that had progressed during or after docetaxel-based therapy.[9] The study was unblinded after a prespecified futility analysis indicated that the primary endpoint of improved overall survival (OS) would likely not be met.[9][10]

Table 3: Key Efficacy Results from the ELM-PC 5 Trial

| Endpoint | Orteronel + Prednisone | Placebo + Prednisone | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival | 17.0 months | 15.2 months | 0.886 (0.739–1.062) | 0.190[9] |

| Median Radiographic Progression-Free Survival | 8.3 months | 5.7 months | 0.760 (0.653–0.885) | < 0.001[9] |

| ≥50% PSA decline rate | 25% | 10% | - | < 0.001[9] |

ELM-PC 4 (NCT01193244)

This trial investigated Orteronel plus prednisone in chemotherapy-naïve patients with mCRPC.[11] Similar to the ELM-PC 5 trial, while Orteronel demonstrated an improvement in radiographic progression-free survival (rPFS), it failed to show a statistically significant improvement in OS.[3]

SWOG-1216 (NCT01809691)

This Phase III trial evaluated the addition of Orteronel to androgen deprivation therapy (ADT) versus bicalutamide with ADT in men with newly diagnosed metastatic hormone-sensitive prostate cancer (mHSPC).[5] The study did not meet its primary endpoint of improved OS.[5]

Table 4: Key Efficacy Results from the SWOG-1216 Trial

| Endpoint | Orteronel + ADT | Bicalutamide + ADT | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival | 81.1 months | 70.2 months | 0.86 (0.72–1.02) | 0.040[5] |

| Median Progression-Free Survival | 47.6 months | 23.0 months | 0.58 (0.51–0.67) | < 0.001[5] |

| 5-year Overall Survival Rate | 59.7% | 57.9% | - | - |

Safety and Tolerability

Across clinical trials, Orteronel was generally well-tolerated.[1] The most common adverse events reported in single-agent studies were fatigue, nausea, and constipation.[1] When combined with docetaxel, febrile neutropenia was a dose-limiting toxicity.[1] Other grade ≥3 adverse events included hypokalemia, hypertension, and pneumonitis.[1]

Table 5: Common Adverse Events (All Grades) Reported in Orteronel Clinical Trials

| Adverse Event | Frequency |

| Fatigue | ~64-78%[8] |

| Nausea | ~33-47%[8] |

| Diarrhea | ~38-48%[8] |

| Constipation | ~38%[1] |

| Hypertension | ~44% |

| Alopecia (in combination with docetaxel) | ~61%[8] |

| Neutropenia (in combination with docetaxel) | ~39%[8] |

Experimental Protocols

While complete, detailed internal protocols are not publicly available, this section synthesizes information from published literature to provide an overview of the methodologies used in key Orteronel studies.

Preclinical In Vivo Efficacy Study

Objective: To assess the anti-tumor activity of Orteronel in a prostate cancer xenograft model.

Animal Model: Male athymic nude mice (6-8 weeks old) are typically used for xenograft studies.

Cell Line: Androgen-sensitive human prostate cancer cell lines, such as LNCaP, are commonly used.

Procedure:

-

Cell Culture: LNCaP cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

-

Tumor Implantation: A suspension of LNCaP cells is subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: Orteronel is administered orally at specified doses and schedules. The control group receives a vehicle.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. Blood samples may be collected to measure serum PSA and testosterone levels.

Phase III Clinical Trial Protocol (SWOG-1216)

Objective: To compare the efficacy and safety of Orteronel plus ADT versus bicalutamide plus ADT in men with mHSPC.

Study Design: A multicenter, randomized, open-label Phase III trial.[5]

Patient Population: Men with newly diagnosed mHSPC.[5]

Treatment Arms:

-

Experimental Arm: Orteronel (300 mg orally twice daily) in combination with ADT.[5]

-

Control Arm: Bicalutamide (50 mg orally once daily) in combination with ADT.[5]

Primary Endpoint: Overall Survival (OS).[5]

Secondary Endpoints:

-

Progression-Free Survival (PFS).[5]

-

Prostate-Specific Antigen (PSA) response at 7 months.[5]

-

Adverse event profile.[5]

Key Assessments:

-

Screening: Includes medical history, physical examination, performance status assessment, laboratory tests, and imaging to confirm metastatic disease.

-

Treatment Period: Regular monitoring of vital signs, adverse events, and laboratory parameters. PSA levels are measured at specified intervals.

-

Tumor Assessment: Radiographic imaging (e.g., CT scans, bone scans) is performed at baseline and periodically to assess disease progression.

-

Survival Follow-up: Patients are followed for survival after discontinuing treatment.

The following diagram provides a simplified workflow for a patient enrolled in a clinical trial like SWOG-1216.

Conclusion

Orteronel (TAK-700) is a potent and selective inhibitor of CYP17A1, which demonstrated significant activity in reducing androgen levels and showed antitumor effects in preclinical and early-phase clinical studies. However, in large-scale Phase III trials for both chemotherapy-naïve and post-chemotherapy mCRPC, as well as for mHSPC, Orteronel failed to confer a statistically significant overall survival benefit, leading to the discontinuation of its development for prostate cancer.

The development of Orteronel highlights the critical importance of overall survival as a primary endpoint in oncology drug development and underscores the challenges in translating promising early-phase results into definitive clinical benefit. Despite its ultimate clinical outcome, the research and clinical data generated from the Orteronel program have contributed valuable knowledge to the field of prostate cancer therapeutics and the role of androgen synthesis inhibition. The detailed preclinical and clinical findings presented in this guide serve as a comprehensive resource for scientists and researchers working on the development of novel anticancer agents.

References

- 1. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajmc.com [ajmc.com]

- 3. researchgate.net [researchgate.net]

- 4. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orteronel Switch Maintenance Therapy in Metastatic Castration Resistant Prostate Cancer After First-Line Docetaxel: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial (SAKK 08/11) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and Efficacy Study of TAK-700 in Patients With Nonmetastatic Castration-resistant Prostate Cancer and a Rising Prostate-specific Antigen [clin.larvol.com]

- 8. SWOG-1216 Orteronel vs Bicalutamide With ADT for Metastatic Hormone-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]

- 9. Phase II study of single-agent orteronel (TAK-700) in patients with nonmetastatic castration-resistant prostate cancer and rising prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. profiles.foxchase.org [profiles.foxchase.org]

- 11. Orteronel plus prednisone in patients with chemotherapy-naive metastatic castration-resistant prostate cancer (ELM-PC 4): a double-blind, multicentre, phase 3, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Orteronel: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Executive Summary: Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1), a critical component in the androgen biosynthesis pathway. Developed for the treatment of prostate cancer, it exhibits greater selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity. This targeted inhibition is designed to potently reduce the production of androgens, such as testosterone, which are key drivers of prostate cancer growth. While Orteronel showed promise in early trials by reducing androgen levels and demonstrating anti-tumor activity, its clinical development was ultimately terminated after Phase III trials failed to show a significant improvement in overall survival. This guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols for (R)-Orteronel and its clinically evaluated (S)-enantiomer.

Chemical Structure and Properties

Orteronel is a chiral molecule, with the clinically investigated compound, TAK-700, being the (S)-enantiomer. The user requested information on the (R)-enantiomer. Below are the properties for both.

Table 1: Chemical and Physical Properties of Orteronel Enantiomers

| Property | (R)-Orteronel | (S)-Orteronel (TAK-700) |

| IUPAC Name | 6-[(7R)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide[1] | 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthalenecarboxamide[2] |

| Synonyms | - | TAK-700[3] |

| CAS Number | 752243-39-3[1] | 566939-85-3[3] |

| Molecular Formula | C₁₈H₁₇N₃O₂[1] | C₁₈H₁₇N₃O₂[3] |

| Molecular Weight | 307.35 g/mol [4] | 307.353 g/mol [3] |

| Solubility | Data not available | Soluble in DMSO[5] |

Mechanism of Action: Selective Inhibition of Androgen Synthesis

Orteronel's primary mechanism of action is the potent and selective inhibition of CYP17A1, a key enzyme in steroidogenesis that is expressed in the testes, adrenal glands, and prostate tumor tissue.[3][6] This enzyme possesses two distinct catalytic functions: 17α-hydroxylase and 17,20-lyase.[3]

-

17α-hydroxylase activity: Converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone.

-

17,20-lyase activity: Subsequently converts these intermediates into the androgen precursors dehydroepiandrosterone (DHEA) and androstenedione.[3]

These precursors are then converted to testosterone and dihydrotestosterone (DHT), potent androgens that stimulate prostate cancer cell growth. Orteronel is notably more selective for the 17,20-lyase activity over the 17α-hydroxylase activity.[6] This selectivity is significant because it preferentially blocks androgen production while having a lesser effect on the synthesis of glucocorticoids like cortisol, potentially mitigating side effects associated with less selective inhibitors.[6] By inhibiting CYP17A1, Orteronel effectively reduces circulating levels of androgens, thereby depriving prostate cancer cells of the ligands required for androgen receptor (AR) activation and tumor proliferation.[6][7]

Pharmacodynamic and Pharmacokinetic Properties

Orteronel has been evaluated in numerous preclinical and clinical studies to determine its activity and pharmacokinetic profile.

In Vitro Inhibitory Activity

Orteronel is a potent inhibitor of CYP17A1, with greater selectivity for the 17,20-lyase function.

Table 2: In Vitro IC₅₀ Values of Orteronel (TAK-700)

| Target Enzyme/Cell Line | Species | IC₅₀ Value | Comments | Reference |

| CYP17A1 (17,20-lyase) | Human | 19 nM | Cell-free enzyme assay. | [5][8] |

| CYP17A1 (17,20-lyase) | Rat | 48 nM | Cell-free enzyme assay. | [5][8] |

| CYP17A1 (17α-hydroxylase) | Human | 139 nM | 5.4-fold more potent against 17,20-lyase vs 17α-hydroxylase. | [6][9] |

| DHEA Production | Human | 37 nM | In NCI-H295R human adrenocortical tumor cells. | [8] |

| Cortisol Production | Human | - | DHEA production inhibited 27-fold more potently than cortisol production. | [6][9] |

| CYP11B1 & CYP3A4 | Human | >1000 & >10,000 nM | Demonstrates high selectivity over other CYP enzymes. | [5][8] |

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in animals and humans, demonstrating good oral bioavailability.

Table 3: Pharmacokinetic Parameters of Orteronel (TAK-700)

| Parameter | Species | Dose | Value | Reference |

| Tₘₐₓ (Time to Peak Concentration) | Human | 400 mg (single dose) | 1.0 hour | [10] |

| Terminal Half-life (t₁/₂) | Human | 400 mg (single dose) | 7.39 - 9.46 hours (¹⁴C-radioactivity) | [10] |

| Bioavailability | Rat | 1 mg/kg (oral) | 69 - 89% | |

| Primary Route of Excretion | Human | 400 mg (single dose) | Urine (~77.5%) | [10] |

| Unchanged Drug in Urine | Human | 400 mg (single dose) | ~49.7% of administered dose | [10] |

Clinical Efficacy and Development Status

Orteronel was evaluated in multiple Phase I, II, and III clinical trials for metastatic castration-resistant prostate cancer (mCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). While early trials showed promising activity in reducing Prostate-Specific Antigen (PSA) levels and suppressing androgens, the pivotal Phase III trials did not meet their primary endpoint of improved overall survival (OS).

Table 4: Summary of Key Clinical Trial Results for Orteronel (TAK-700)

| Trial / Setting | Phase | Comparison | Key Efficacy Endpoints | Outcome | Reference |

| Chemotherapy-naïve mCRPC | I/II | Orteronel monotherapy or with prednisone | ≥50% PSA decline at 12 weeks: 54-65%.[11] Radiographic Response: 20% partial response.[11] | Tolerable with evidence of anti-tumor activity.[11] | [11] |

| ELM-PC 5 (Post-docetaxel mCRPC) | III | Orteronel + Prednisone vs. Placebo + Prednisone | Median OS: 17.0 vs. 15.2 months (HR 0.886; p=0.190).[6] Median rPFS: 8.3 vs. 5.7 months (HR 0.760; p<0.001).[6] | Failed to meet primary endpoint of improved OS, leading to unblinding of the study.[6] | [6] |

| SWOG-1216 (mHSPC) | III | Orteronel + ADT vs. Bicalutamide + ADT | Median OS: 81.1 vs. 70.2 months (HR 0.86; p=0.04).[12] Median PFS: 47.6 vs. 23.0 months (HR 0.58; p<0.001).[12] | Did not meet the primary endpoint of a statistically significant improvement in OS.[12] Development was subsequently terminated.[3] | [12][13] |

Experimental Protocols

In Vitro Steroidogenesis Assay using H295R Cells

This assay is a standard method to evaluate a compound's effect on the production of steroid hormones. The H295R human adrenocortical carcinoma cell line is utilized as it expresses all the key enzymes required for steroidogenesis.[14]

Objective: To quantify the inhibitory effect of Orteronel on the production of androgen precursors (e.g., DHEA) and other steroid hormones.

Methodology:

-

Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum and other growth factors until they reach appropriate confluency.

-

Plating and Acclimation: Cells are seeded into 24-well plates and allowed to acclimate for 24 hours.[15]

-

Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of Orteronel (typically a serial dilution). Control wells include a vehicle control (e.g., DMSO), a known inhibitor (e.g., prochloraz), and a known inducer (e.g., forskolin).[14][16] The cells are then incubated for a 48-hour exposure period.[15]

-

Sample Collection: After incubation, the culture medium from each well is collected and stored (typically at -80°C) for hormone analysis.[15]

-

Cell Viability: The viability of the cells remaining in the plate is assessed using an appropriate method (e.g., MTT or ATP-based assay) to ensure that observed effects on hormone levels are not due to cytotoxicity.[14]

-

Hormone Quantification: The concentration of specific hormones (e.g., DHEA, testosterone, cortisol, estradiol) in the collected medium is quantified using methods such as ELISA, radioimmunoassay (RIA), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[14][15]

-

Data Analysis: Hormone concentrations are normalized to the vehicle control. IC₅₀ values are calculated by plotting the percent inhibition of hormone production against the log of Orteronel concentration.

In Vivo Efficacy Study in a Prostate Cancer Xenograft Model

This protocol outlines a general procedure to assess the anti-tumor activity of Orteronel in an in vivo setting.

Objective: To evaluate the efficacy of Orteronel in suppressing tumor growth in an androgen-sensitive prostate cancer xenograft model.

Methodology:

-

Cell Line: An androgen-sensitive human prostate cancer cell line (e.g., LNCaP) is used.

-

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: LNCaP cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Randomization and Treatment: Once tumors reach a specified average volume (e.g., 150-200 mm³), the mice are randomized into a control group and a treatment group.

-

Treatment Group: Receives Orteronel, typically administered daily via oral gavage.

-

Control Group: Receives the vehicle solution via the same administration route and schedule.

-

-

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, blood may be collected to measure serum PSA and testosterone levels.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration. Tumors are then excised and weighed.

-

Data Analysis: The anti-tumor efficacy is determined by comparing the mean tumor volume and weight between the treated and control groups. The percentage of tumor growth inhibition is calculated.

Phase III Clinical Trial Design (Example: SWOG-1216)

This provides a summary of the design for a key clinical trial that evaluated Orteronel.

Objective: To determine if adding Orteronel to standard androgen deprivation therapy (ADT) improves overall survival in men with newly diagnosed metastatic hormone-sensitive prostate cancer (mHSPC).[12]

Methodology:

-

Study Design: A multicenter, randomized, open-label Phase III trial.[12]

-

Patient Population: Men with newly diagnosed mHSPC.[12]

-

Randomization: Patients were randomly assigned on a 1:1 basis to one of two treatment arms.[12]

-

Primary Endpoint: Overall Survival (OS).[12]

-

Secondary Endpoints: Progression-Free Survival (PFS), PSA response at 7 months, and safety/adverse event profile.[12]

-

Assessments: Efficacy was assessed through regular monitoring of PSA levels, radiographic imaging (CT and bone scans), and tracking of clinical progression and survival status.[13]

-

Statistical Analysis: The primary analysis was a comparison of OS between the two arms using a stratified log-rank test.[12]

References

- 1. Orteronel, (R)- | C18H17N3O2 | CID 10335364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Orteronel | C18H17N3O2 | CID 9796590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Orteronel - Wikipedia [en.wikipedia.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Absorption, Distribution, and Excretion of the Investigational Agent Orteronel (TAK‐700) in Healthy Male Subjects: A Phase 1, Open‐Label, Single‐Dose Study | Semantic Scholar [semanticscholar.org]

- 11. Phase I/II trial of orteronel (TAK-700)--an investigational 17,20-lyase inhibitor--in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Orteronel (TAK-700): A Technical Whitepaper on Target Validation in Androgen Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orteronel (TAK-700) is a non-steroidal, orally bioavailable drug candidate that was investigated for the treatment of prostate cancer. Its mechanism of action is the potent and selective inhibition of the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2] Androgens, such as testosterone, are the primary drivers of prostate cancer growth, making their synthesis a key therapeutic target. This document provides an in-depth technical guide on the validation of CYP17A1 as the target for orteronel, detailing its mechanism, the preclinical and clinical evidence of its activity, and the experimental protocols used in its evaluation. While Phase III clinical trials did not show a significant improvement in overall survival, leading to the discontinuation of its development for metastatic castration-resistant prostate cancer (mCRPC), the data generated provide a valuable case study in targeted drug development.[2][3]

The Target: CYP17A1 in Androgen Synthesis

The enzyme CYP17A1 is a validated therapeutic target in prostate cancer.[4] Located in the endoplasmic reticulum of adrenal and gonadal cells, CYP17A1 possesses dual enzymatic functions that are essential for the production of androgens and cortisol:[1][4]

-

17α-hydroxylase activity: Converts pregnenolone and progesterone into their 17α-hydroxylated forms.

-

17,20-lyase activity: Cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are the direct precursors to testosterone.[1]

By inhibiting androgen synthesis in the testes, adrenal glands, and within the tumor microenvironment itself, CYP17A1 inhibitors deprive prostate cancer cells of the ligands required for androgen receptor (AR) activation and subsequent tumor proliferation.[2]

Orteronel's Differentiated Mechanism of Action

Orteronel was designed as a selective inhibitor of the 17,20-lyase activity of CYP17A1.[4] Preclinical studies demonstrated that orteronel is approximately 5.4 times more potent at inhibiting 17,20-lyase activity than 17α-hydroxylase activity in cell-free enzyme assays.[1] This selectivity was theorized to offer a therapeutic advantage by potently suppressing androgen production while only partially inhibiting cortisol synthesis, potentially reducing the mineralocorticoid-related side effects seen with less selective inhibitors like abiraterone acetate.[3][5]

Preclinical Target Validation

The validation of orteronel's activity and selectivity was established through a series of in vitro and in vivo preclinical studies.

In Vitro Enzymatic and Cellular Assays

In vitro studies were fundamental in quantifying orteronel's inhibitory potency against CYP17A1. Cell-free enzymatic assays using recombinant human CYP17A1 confirmed its direct inhibitory effect, while cell-based assays using the NCI-H295R human adrenocortical carcinoma cell line demonstrated its activity in a relevant biological context.[1][6]

Table 1: Preclinical In Vitro Inhibitory Activity of Orteronel | Assay Type | Target/Cell Line | Parameter | Value | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Cell-Free Enzyme Assay | Human CYP17A1 (17,20-lyase) | IC50 | 19 nM |[7] | | Cell-Free Enzyme Assay | Rat CYP17A1 (17,20-lyase) | IC50 | 48 nM |[7] | | Cell-Free Enzyme Assay | Human CYP17A1 (17,20-lyase) | IC50 | 139 nM |[8] | | Cell-Free Enzyme Assay | Human CYP17A1 (17α-hydroxylase) | IC50 | 760 nM |[8] | | Cellular Assay | Human Adrenal Tumor Cells | DHEA Production Inhibition | IC50 | ~3x lower than for Cortisol |[1] | | Cellular Assay | Human Adrenal Tumor Cells | Cortisol Production Inhibition | IC50 | ~27x higher than for DHEA |[1] | | Selectivity Panel | Human CYP11B1 | IC50 | >1,000 nM |[7] | | Selectivity Panel | Human CYP3A4 | IC50 | >10,000 nM |[7] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Animal Studies

Studies in cynomolgus monkeys were conducted to assess the in vivo effects of orteronel on circulating steroid hormones. Oral administration of orteronel led to a rapid and marked reduction in serum levels of DHEA and testosterone, consistent with potent 17,20-lyase inhibition.[1][9] The suppression of cortisol was less pronounced, corroborating the selective mechanism observed in vitro.[1]

Clinical Target Validation

Orteronel's target engagement and therapeutic potential were evaluated in multiple clinical trials involving patients with metastatic castration-resistant prostate cancer (mCRPC).

Pharmacodynamic Evidence

Clinical studies consistently demonstrated that orteronel effectively suppressed androgen synthesis. Treatment led to rapid and durable reductions in serum levels of DHEA-S (dehydroepiandrosterone sulfate) and testosterone.[10][11] This confirmed that the mechanism of action observed in preclinical models was successfully translated to humans.

Clinical Efficacy Data

The clinical activity of orteronel was assessed through standard oncology endpoints, including Prostate-Specific Antigen (PSA) response and radiographic progression-free survival (rPFS).

Table 2: Summary of Key Clinical Trial Results for Orteronel

| Trial Phase / Name | Patient Population | Treatment | Key Outcome | Result | Reference(s) |

|---|---|---|---|---|---|

| Phase I/II | Chemotherapy-naïve mCRPC | Orteronel + Docetaxel/Prednisone | ≥50% PSA Decline (after 4 cycles) | 59% of patients | [11] |

| Phase I/II | Chemotherapy-naïve mCRPC | Orteronel + Docetaxel/Prednisone | Median Best PSA Response | -77% from baseline | [11] |

| Phase I/II | Chemotherapy-naïve mCRPC | Orteronel + Docetaxel/Prednisone | Median rPFS | 12.9 months | [10][11] |

| Phase III (ELM-PC 5) | Post-docetaxel mCRPC | Orteronel + Prednisone | Median rPFS | 8.3 months (vs. 5.7 for placebo) | [3][8] |

| Phase III (ELM-PC 5) | Post-docetaxel mCRPC | Orteronel + Prednisone | Median Overall Survival (OS) | 17.0 months (vs. 15.2 for placebo; not significant) | [3][8] |

| Phase III (ELM-PC 4) | Chemotherapy-naïve mCRPC | Orteronel + Prednisone | Median rPFS | Prolonged vs. placebo (p<0.001) | [10] |

| Phase III (SWOG-1216) | Metastatic Hormone-Sensitive PC | Orteronel + ADT | Median rPFS | 47.6 months (vs. 23.0 for bicalutamide) | [4] |

| Phase III (SWOG-1216) | Metastatic Hormone-Sensitive PC | Orteronel + ADT | Median Overall Survival (OS) | 81.1 months (vs. 70.2 for bicalutamide; not significant) |[4] |

mCRPC: metastatic Castration-Resistant Prostate Cancer; ADT: Androgen Deprivation Therapy; rPFS: radiographic Progression-Free Survival.

Despite demonstrating clear target engagement and improvements in surrogate endpoints like rPFS, orteronel failed to meet the primary endpoint of improved overall survival in pivotal Phase III trials, leading to the cessation of its clinical development in mCRPC.[2][3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of enzyme inhibitors like orteronel. Below are representative methodologies for key assays.

Protocol: Cell-Based Steroidogenesis Inhibition Assay (NCI-H295R)

This assay is a standard method to evaluate a compound's effect on the entire steroid synthesis pathway in a cellular context. The NCI-H295R cell line is used because it expresses all the key enzymes required for steroidogenesis.[12][13]

-

Cell Culture: NCI-H295R cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and growth factors until they reach approximately 80% confluency.[14]

-

Plating: Cells are seeded into 24- or 96-well plates at a predetermined density and allowed to adhere overnight.[6]

-

Stimulation: To upregulate steroidogenic enzyme expression, the culture medium is replaced with a medium containing a stimulant such as forskolin (e.g., 10 µM) and incubated for 48 hours.[15]

-

Compound Exposure: The stimulation medium is removed, and cells are exposed to fresh medium containing various concentrations of orteronel (or vehicle control) for a defined period (e.g., 24-48 hours).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Steroid Quantification: The concentrations of various steroids (e.g., DHEA, testosterone, cortisol, progesterone) in the supernatant are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or specific Enzyme-Linked Immunosorbent Assays (ELISAs).[12]

-

Data Analysis: The reduction in steroid levels relative to the vehicle control is calculated, and IC50 values are determined using non-linear regression analysis.

Protocol: Clinical Trial Design (Phase III Example)

The Phase III trials for orteronel followed a randomized, double-blind, placebo-controlled design, which is the gold standard for evaluating the efficacy and safety of a new therapeutic agent.[8]

-

Patient Population: Enrollment of patients with a confirmed diagnosis of mCRPC, who met specific inclusion/exclusion criteria (e.g., prior chemotherapy, performance status).[8]

-

Randomization: Patients were randomly assigned, typically in a 2:1 ratio, to receive either the experimental treatment or a placebo.[8]

-

Treatment Arms:

-

Blinding: Both patients and investigators were blinded to the treatment assignment to prevent bias.

-

Endpoints:

-

Primary Endpoint: Overall Survival (OS).

-

Secondary Endpoints: Radiographic Progression-Free Survival (rPFS), PSA response rate, time to PSA progression, safety, and tolerability.[8]

-

-

Assessments: Patients were monitored at regular intervals with physical exams, blood tests (for PSA and hormone levels), and imaging scans (CT and bone scans) to assess disease progression.

-

Statistical Analysis: The trial was designed to detect a statistically significant difference in the primary endpoint between the two arms.

Conclusion

The development of orteronel serves as a comprehensive example of target validation in oncology. Preclinical data robustly demonstrated that orteronel is a potent and selective inhibitor of the 17,20-lyase activity of CYP17A1. This mechanism was successfully translated into clinical settings, where the drug showed clear pharmacodynamic evidence of androgen synthesis inhibition and achieved secondary efficacy endpoints such as prolonging radiographic progression-free survival.[1][10] However, the failure to demonstrate a statistically significant benefit in overall survival in pivotal Phase III trials highlights the challenge of translating improvements in surrogate endpoints into definitive clinical benefit, ultimately leading to the discontinuation of its development for mCRPC.[3][4] The extensive data gathered for orteronel remain a valuable resource for understanding the complexities of targeting the androgen synthesis pathway in prostate cancer.

References

- 1. Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Phase III, Randomized, Double-Blind, Multicenter Trial Comparing Orteronel (TAK-700) Plus Prednisone With Placebo Plus Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer That Has Progressed During or After Docetaxel-Based Therapy: ELM-PC 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of orteronel (TAK-700), a naphthylmethylimidazole derivative, as a highly selective 17,20-lyase inhibitor with potential utility in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Phase 1/2 study of orteronel (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel-prednisone in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Adrenocortical Carcinoma (NCI-H295R) Cell Line as an In Vitro Cell Culture Model for Assessing the Impact of Iron on Steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Orteronel's Impact on Intratumoral Androgen Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical component in the androgen biosynthesis pathway.[1] By targeting CYP17A1, Orteronel effectively curtails the production of androgens, which are pivotal drivers in the progression of castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of Orteronel's mechanism of action, its effects on androgen levels, and the methodologies employed to quantify these changes, with a specific focus on the intratumoral environment. While direct quantitative data on Orteronel's effect on intratumoral androgen levels is limited in publicly available literature, this guide synthesizes available serum data for Orteronel and presents intratumoral data for a comparable CYP17A1 inhibitor, abiraterone acetate, to illustrate the anticipated impact.

Mechanism of Action: Inhibition of CYP17A1

Orteronel's primary therapeutic action is the competitive inhibition of the CYP17A1 enzyme. This enzyme is a key rate-limiting step in the production of androgens in the testes, adrenal glands, and within the tumor microenvironment itself.[2] CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. Both are essential for the conversion of cholesterol-derived precursors into androgens. A key characteristic of Orteronel's pharmacological profile is its greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[1] This selectivity is hypothesized to reduce the disruption of glucocorticoid biosynthesis, potentially mitigating some side effects associated with less selective CYP17A1 inhibitors.

The androgen synthesis pathway, and Orteronel's point of intervention, is depicted in the following signaling pathway diagram.

Caption: Androgen synthesis pathway and the inhibitory action of Orteronel on CYP17A1 (17,20-lyase).

Data Presentation: Effect on Androgen Levels

Effect of Orteronel on Serum Androgen Levels

The following table consolidates data from various clinical trials demonstrating the effect of Orteronel on serum testosterone and dehydroepiandrosterone sulfate (DHEA-S) levels in patients with castration-resistant prostate cancer.

| Study Phase | Dosage | Parameter | Baseline Level | Post-Treatment Level | Percentage Reduction | Citation |

| Phase I/II | ≥300 mg Orteronel | Testosterone | 5.5 ng/dL | 0.6 ng/dL (median) | Not specified | [2] |

| Phase I/II | ≥300 mg Orteronel | DHEA | 50.0 µg/dL | "Unquantifiable" | >99% | [2] |

| Phase I/II | 300 mg Orteronel BID | Testosterone | Not specified | Mean reduction of -7.5 ng/dL | Not specified | [1] |

| Phase I/II | 300 mg Orteronel BID | DHEA-S | Not specified | Mean reduction of -45.3 µg/dL | Not specified | [1] |

| Phase II | 300 mg Orteronel BID | Testosterone | Not specified | 89% median decline | 89% | [3] |

| Phase I (Japanese patients) | 200-400 mg Orteronel BID | Testosterone | Not specified | Below lower limit of quantification | >99% | [4] |

| Phase I/II (with Docetaxel) | 400 mg Orteronel BID | Testosterone | 7.2 ng/dL (median) | ≤0.2 ng/dL (median) | ~97% | [5] |

| Phase I/II (with Docetaxel) | 400 mg Orteronel BID | DHEA-S | 68.1 µg/dL (median) | 0.6 µg/dL (median) | 99.1% | [6] |

Comparator Data: Effect of Abiraterone Acetate on Intratumoral Androgen Levels

To provide insight into the expected effects of CYP17A1 inhibition within the tumor microenvironment, the following table presents data from a study on abiraterone acetate, another CYP17A1 inhibitor. It is important to note that this data is not for Orteronel but serves as a relevant comparator.

| Study Phase | Dosage | Tissue Source | Parameter | Pre-Treatment Level | Post-Treatment Level | P-value | Citation |

| Phase II | 1000 mg Abiraterone Acetate + 10 mg Prednisone daily | Metastatic Biopsies | Testosterone | Detectable | Undetectable | < 0.001 | [6][7] |

Experimental Protocols

The accurate quantification of intratumoral androgens is a complex process requiring sensitive and specific analytical methods. The gold standard for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] While a specific, detailed protocol from an Orteronel study is not available, a general workflow can be synthesized from established methodologies for steroid measurement in prostate tissue.

General Protocol for Intratumoral Androgen Quantification via LC-MS/MS

The following diagram outlines a typical experimental workflow for the measurement of intratumoral androgens.

Caption: Generalized experimental workflow for intratumoral androgen measurement.

Detailed Methodological Steps:

-

Tissue Collection and Preservation: Prostate tumor tissue is procured, immediately snap-frozen in liquid nitrogen to halt enzymatic activity, and stored at -80°C until analysis.[8] This rapid freezing is crucial to prevent the metabolism of androgens post-collection.[8]

-

Tissue Homogenization: A precise weight of the frozen tissue is homogenized in a suitable buffer on ice. This process breaks down the tissue and releases the intracellular contents, including androgens.

-

Steroid Extraction: The homogenized tissue is subjected to an extraction procedure to isolate the steroids from other cellular components. Common methods include liquid-liquid extraction using organic solvents like methyl tert-butyl ether or solid-phase extraction, which uses a solid matrix to selectively bind and elute the steroids.

-

Derivatization (Optional): In some cases, the extracted steroids are chemically modified (derivatized) to improve their chromatographic properties and increase their ionization efficiency in the mass spectrometer, thereby enhancing the sensitivity of the assay.

-

LC-MS/MS Analysis: The extracted and potentially derivatized sample is injected into a liquid chromatography system, which separates the different androgen species. The separated androgens then enter a tandem mass spectrometer, which provides highly specific and sensitive detection and quantification.

-

Data Analysis: The concentration of each androgen is determined by comparing its signal to a standard curve generated from known concentrations of the same androgen. The final concentration is typically normalized to the initial weight of the tissue sample.

Conclusion

Orteronel is a potent and selective inhibitor of CYP17A1, a key enzyme in androgen biosynthesis. Clinical data robustly demonstrates its ability to significantly reduce circulating levels of testosterone and DHEA-S. While direct evidence of its impact on intratumoral androgen concentrations is not extensively published, the profound suppression of systemic androgens, coupled with data from the comparable agent abiraterone acetate, strongly suggests a similar and significant reduction within the tumor microenvironment. The methodologies for accurately assessing these intratumoral levels are well-established, relying on the sensitivity and specificity of LC-MS/MS. Further preclinical and clinical studies with tissue collection would be invaluable to definitively quantify the intratumoral pharmacodynamic effects of Orteronel and its potential to overcome resistance mechanisms driven by intratumoral androgen synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Abiraterone Acetate on Androgen Signaling in Castrate-Resistant Prostate Cancer in Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS assay for the quantification of testosterone, dihydrotestosterone, androstenedione, cortisol and prednisone in plasma from castrated prostate cancer patients treated with abiraterone acetate or enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Circulating and Intratumoral Adrenal Androgens Correlate with Response to Abiraterone in Men with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Intraprostatic and Intratesticular Androgens - PMC [pmc.ncbi.nlm.nih.gov]

Orteronel's Selectivity for CYP17A1: A Technical Guide to 17,20-Lyase Versus 17α-Hydroxylase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orteronel (TAK-700) is a non-steroidal, oral inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1] This technical guide provides an in-depth analysis of orteronel's selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity. This selectivity profile is a key differentiator from other CYP17A1 inhibitors, such as abiraterone acetate, and has significant implications for its mechanism of action and clinical side effect profile.[2] By preferentially targeting 17,20-lyase, orteronel aims to potently suppress androgen production while potentially mitigating the mineralocorticoid excess associated with broader CYP17A1 inhibition.[3] This document details the quantitative data on orteronel's selectivity, the experimental protocols used to determine this, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to CYP17A1 and its Dual Enzymatic Activity

CYP17A1 is a single enzyme that catalyzes two distinct, sequential reactions in steroidogenesis:

-

17α-hydroxylase activity: The conversion of pregnenolone and progesterone to their 17α-hydroxylated derivatives.[1]

-

17,20-lyase activity: The subsequent cleavage of the C17-20 bond in 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively.[1] These are key precursors for testosterone synthesis.

The inhibition of both activities is an effective strategy in treating castration-resistant prostate cancer (CRPC) by reducing androgen levels. However, the non-selective inhibition of 17α-hydroxylase can lead to a decrease in cortisol production and a subsequent increase in adrenocorticotropic hormone (ACTH), resulting in mineralocorticoid excess and associated side effects like hypertension and hypokalemia.[3] A selective 17,20-lyase inhibitor, such as orteronel, could theoretically offer a more targeted approach to androgen deprivation with a more favorable safety profile.[4]

Quantitative Analysis of Orteronel's Selectivity

Orteronel has demonstrated a significant and consistent selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity in preclinical studies.[2][5] This selectivity has been quantified in various experimental systems, as summarized in the table below.

| Parameter | 17,20-Lyase Inhibition | 17α-Hydroxylase Inhibition | Selectivity Ratio (Lyase:Hydroxylase) | Reference |

| Potency in Cell-Free Enzyme Assay | More Potent | Less Potent | 5.4-fold | [2] |

| IC50 (Human CYP17A1) | 19 nM | Not explicitly stated | - | [6] |

| Metabolite Suppression in Human Adrenal Tumor Cells | Potent DHEA Suppression | Weaker Cortisol Suppression | 27-fold | [2] |

These data clearly indicate that orteronel is a more potent inhibitor of the androgen-producing 17,20-lyase activity of CYP17A1. The 5.4-fold greater potency in a direct enzymatic assay and the 27-fold greater suppression of the downstream 17,20-lyase product (DHEA) compared to a 17α-hydroxylase product (cortisol) in a cellular context underscore this selectivity.[2]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. Orteronel - Wikipedia [en.wikipedia.org]

- 2. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the adrenal gland in castration-resistant prostate cancer: a case for orteronel, a selective CYP-17 17,20-lyase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

Unraveling the Metabolic Fate of Orteronel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orteronel, also known as (R)-TAK-700, is a non-steroidal, selective inhibitor of the enzyme CYP17A1, a critical player in the androgen biosynthesis pathway. By targeting the 17,20-lyase activity of CYP17A1, Orteronel effectively curtails the production of androgens, which are pivotal in the progression of castration-resistant prostate cancer (CRPC). A thorough understanding of its metabolic pathway is paramount for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body. This technical guide provides an in-depth exploration of the metabolic journey of Orteronel, consolidating available quantitative data, detailing experimental methodologies, and visualizing the key pathways involved.

Metabolic Profile of Orteronel

The metabolism of Orteronel is characterized by a combination of direct excretion of the unchanged drug and biotransformation into a primary metabolite.

Primary Metabolic Pathway

The predominant metabolic route for Orteronel involves its conversion to a principal metabolite, designated as M-I . While the definitive chemical structure of M-I has not been publicly disclosed in the reviewed literature, it is understood to be a significant contributor to the overall clearance of Orteronel.

Excretion Profile

Studies in healthy male subjects have elucidated the primary routes of elimination for Orteronel and its main metabolite. The majority of the administered dose is excreted in the urine. A significant portion of the drug is eliminated unchanged, underscoring its relative stability in vivo. The M-I metabolite also accounts for a substantial fraction of the excreted dose, highlighting the importance of this metabolic pathway.

Quantitative Analysis of Orteronel Metabolism

The following tables summarize the key quantitative data regarding the excretion and pharmacokinetic parameters of Orteronel and its primary metabolite, M-I.

Table 1: Excretion of Orteronel and Metabolite M-I in Humans

| Analyte | Mean Percentage of Administered Dose Excreted in Urine | Mean Percentage of Administered Dose Excreted in Feces |

| Unchanged Orteronel | 49.7% | Not Reported |

| Metabolite M-I | 16.3% | Not Reported |

| Total Radioactivity | 77.5% | 18.4% |

Data from a Phase 1 study in healthy male subjects following a single oral dose of [¹⁴C]-Orteronel.[1]

Key Enzymes in Orteronel Metabolism

While the specific enzymes responsible for the formation of the M-I metabolite have not been definitively identified in the available literature, in vitro studies have provided insights into the potential involvement of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. Orteronel has been shown to be a weak inhibitor of several CYP isoforms, including CYP1A2, 2C8, 2C9, and 2C19, suggesting a potential for interaction with the CYP system. Further investigation with recombinant human CYP and UGT isoforms is necessary to precisely identify the catalysts for M-I formation.

Experimental Protocols

Characterizing the metabolic pathway of a drug candidate like Orteronel involves a series of in vitro and in vivo experiments. Below are detailed methodologies representative of those employed in such investigations.

In Vitro Metabolism using Human Liver Microsomes

This assay is crucial for identifying the primary routes of metabolism and the enzymes involved.

Objective: To determine the metabolic stability of Orteronel and identify its metabolites in a human liver microsomal system.

Materials:

-

Orteronel

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Control compounds (e.g., a known stable compound and a known rapidly metabolized compound)

Procedure:

-

Prepare a stock solution of Orteronel in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and Orteronel to the HLM suspension. The final concentration of Orteronel should be within a relevant therapeutic range.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold ACN.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS.

Metabolite Identification and Structural Elucidation using LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry is the cornerstone for separating and identifying drug metabolites.

Objective: To separate and identify Orteronel and its metabolites in biological matrices.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap or Q-TOF).

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a specified time to ensure separation of Orteronel and its more polar metabolites.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan for metabolite discovery and product ion scan (MS/MS) for structural elucidation.

-

Collision Energy: Optimized for fragmentation of Orteronel to generate a characteristic fragmentation pattern.

-

Data Analysis: Metabolites are identified by their retention time and mass-to-charge ratio (m/z). The structure of metabolites can be proposed by comparing their fragmentation patterns with that of the parent drug.

Visualizing the Metabolic Pathway and Experimental Workflow

To provide a clear visual representation of the processes involved in investigating Orteronel's metabolism, the following diagrams have been generated using the DOT language.

Conclusion

The metabolic pathway of Orteronel is primarily characterized by the renal excretion of both the unchanged parent drug and its main metabolite, M-I. While the quantitative aspects of its excretion are well-documented, further research is required to definitively elucidate the chemical structure of M-I and to pinpoint the specific CYP and UGT enzymes responsible for its formation. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which are essential for a comprehensive understanding of Orteronel's disposition and for informing its continued clinical development and application. The provided visualizations offer a clear and concise summary of the metabolic pathway and the experimental workflow, serving as a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols: Orteronel (TAK-700) as a CYP17A1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orteronel (TAK-700) is a non-steroidal, selective inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2][3] It exhibits greater potency against the 17,20-lyase activity of CYP17A1 compared to its 17α-hydroxylase activity, leading to a significant reduction in androgen production.[1][4] This document provides a detailed in vitro assay protocol for characterizing the inhibitory activity of Orteronel against CYP17A1, along with a summary of its reported inhibitory concentrations and a visualization of the relevant biological pathway and experimental workflow.

Introduction

CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum that catalyzes two key reactions in steroidogenesis: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively.[2][5] These products are precursors for the synthesis of androgens such as testosterone. In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), the androgen receptor signaling pathway remains a key driver of tumor growth.[6] Inhibition of CYP17A1, therefore, presents a crucial therapeutic strategy to suppress androgen production in the testes, adrenal glands, and within the tumor microenvironment.[1][3]

Orteronel has been developed as a selective inhibitor of the 17,20-lyase activity of CYP17A1.[1] This selectivity is advantageous as it preferentially blocks androgen synthesis while having a lesser effect on the production of glucocorticoids, which primarily requires the 17α-hydroxylase activity.[1] This application note details a representative in vitro assay to quantify the inhibitory potency of Orteronel on CYP17A1.

Data Presentation: Inhibitory Activity of Orteronel (TAK-700)

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Orteronel against CYP17A1 from various in vitro studies.

| Species | CYP17A1 Activity | IC50 (nM) | Notes |

| Human | 17,20-lyase | 19 | Cell-free enzyme assay.[7] |

| Human | 17α-hydroxylase | 102.6 | Orteronel is 5.4-fold more potent for 17,20-lyase over 17α-hydroxylase activity.[1] |

| Rat | 17,20-lyase | 48 | [7] |

| Rat | 17,20-lyase | 54 | [8] |

| Monkey | 17,20-lyase | 27 | [8] |

| Monkey | 17α-hydroxylase | 38 | [8] |

Signaling Pathway: CYP17A1 in Steroidogenesis

The following diagram illustrates the central role of CYP17A1 in the steroid biosynthesis pathway, highlighting the steps inhibited by Orteronel.

Caption: CYP17A1 Pathway and Orteronel Inhibition.

Experimental Protocols

In Vitro Assay for CYP17A1 Inhibition using a Reconstituted Enzyme System

This protocol describes a cell-free assay to determine the IC50 of Orteronel for the 17,20-lyase activity of CYP17A1.

1. Materials and Reagents:

-

Recombinant human CYP17A1 enzyme

-

Recombinant human NADPH-P450 reductase

-

Recombinant human cytochrome b5

-

17α-Hydroxypregnenolone (substrate)

-

Orteronel (test inhibitor)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

DLPC (1,2-Dilauroyl-sn-glycero-3-phosphocholine)

-

Methanol or Acetonitrile (for dissolving substrate and inhibitor)

-

Stopping solution (e.g., ethyl acetate or dichloromethane)

-

Internal standard for quantification (e.g., deuterated DHEA)

-

LC-MS/MS system for product quantification

2. Preparation of Reagents:

-

Enzyme Mix: In a microcentrifuge tube on ice, prepare a master mix containing CYP17A1 (final concentration 0.2-0.5 µM), NADPH-P450 reductase (2- to 10-fold molar excess to CYP17A1), and cytochrome b5 (1- to 10-fold molar excess to CYP17A1) in potassium phosphate buffer. Add DLPC to a final concentration of 30 µM.

-

Substrate Solution: Prepare a stock solution of 17α-hydroxypregnenolone in methanol or acetonitrile. Further dilute in the assay buffer to the desired final concentration (e.g., 5 µM).

-

Inhibitor Solutions: Prepare a stock solution of Orteronel in a suitable solvent (e.g., DMSO or methanol). Create a series of dilutions to cover a range of concentrations for the IC50 determination (e.g., 0.1 nM to 10 µM).

-

NADPH Solution: Prepare a fresh solution of NADPH in assay buffer.

3. Assay Procedure:

-

In a 96-well plate or microcentrifuge tubes, add the desired volume of the inhibitor solution (Orteronel at various concentrations). Include a vehicle control (solvent only).

-

Add the enzyme mix to each well/tube.

-

Pre-incubate the plate/tubes for 5 minutes at 37°C.

-

Initiate the reaction by adding the NADPH solution.

-

Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of product formation.

-

Stop the reaction by adding a stopping solution (e.g., 2 volumes of ice-cold ethyl acetate).

-

Add the internal standard to each well/tube for accurate quantification.

-

Extract the steroids by vortexing and centrifuging to separate the organic and aqueous layers.

-

Transfer the organic layer to a new plate/tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

4. Quantification and Data Analysis:

-

Quantify the amount of DHEA produced using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition for each Orteronel concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow

The following diagram outlines the key steps in the in vitro CYP17A1 inhibition assay.

Caption: Workflow for In Vitro CYP17A1 Inhibition Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stepwise binding of inhibitors to human cytochrome P450 17A1 and rapid kinetics of inhibition of androgen biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP17A1 - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Insights into the Function of Steroidogenic Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Orteronel Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2][3] By targeting CYP17A1, particularly its 17,20-lyase activity, Orteronel effectively suppresses the production of androgens such as testosterone and dehydroepiandrosterone (DHEA).[2][4] This mechanism of action makes it a compound of interest for therapies targeting androgen-dependent diseases, most notably castration-resistant prostate cancer (CRPC).[4][5] In CRPC, despite low testicular androgen levels, prostate cancer cells can continue to proliferate due to androgen synthesis in the adrenal glands and within the tumor microenvironment itself.[4][5] Orteronel's targeted inhibition of this extragonadal androgen production presents a promising therapeutic strategy.[4]

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of Orteronel in vitro. The described assays will enable researchers to:

-

Assess the impact of Orteronel on the viability of prostate cancer cells.

-

Quantify the inhibition of androgen synthesis in a steroidogenic cell line.

-

Determine the effect of Orteronel on the androgen receptor (AR) signaling pathway.

Data Presentation

The following tables provide a representative summary of quantitative data that can be generated using the protocols described herein.

Table 1: Effect of Orteronel on Prostate Cancer Cell Viability (MTT Assay)

| Cell Line | Orteronel Concentration (nM) | % Cell Viability (relative to Vehicle Control) |

| LNCaP | 0 (Vehicle) | 100 ± 5.2 |

| 10 | 95 ± 4.8 | |

| 100 | 78 ± 6.1 | |

| 1000 | 52 ± 5.5 | |

| 10000 | 25 ± 4.2 | |

| VCaP | 0 (Vehicle) | 100 ± 6.0 |

| 10 | 92 ± 5.5 | |

| 100 | 71 ± 6.3 | |

| 1000 | 45 ± 4.9 | |

| 10000 | 21 ± 3.8 | |

| PC-3 | 0 (Vehicle) | 100 ± 5.8 |

| (AR-negative) | 10000 | 98 ± 6.2 |

Table 2: Inhibition of Androgen Synthesis by Orteronel in NCI-H295R Cells

| Orteronel Concentration (nM) | Testosterone Level (ng/mL) | DHEA Level (ng/mL) |

| 0 (Vehicle) | 1.5 ± 0.2 | 10.2 ± 1.1 |

| 1 | 1.2 ± 0.15 | 8.5 ± 0.9 |

| 10 | 0.8 ± 0.1 | 5.1 ± 0.6 |

| 100 | 0.3 ± 0.05 | 1.8 ± 0.3 |

| 1000 | < 0.1 | < 0.5 |

Table 3: Effect of Orteronel on Androgen Receptor (AR) Signaling in LNCaP Cells

| Treatment | Relative Luciferase Activity (ARE-luc Reporter) | Relative PSA Protein Expression (Western Blot Densitometry) |

| Vehicle | 1.0 | 1.0 |

| DHT (10 nM) | 15.2 ± 1.8 | 8.5 ± 0.9 |

| Orteronel (1000 nM) | 1.2 ± 0.2 | 1.1 ± 0.15 |

| DHT (10 nM) + Orteronel (1000 nM) | 2.5 ± 0.4 | 1.8 ± 0.3 |

Mandatory Visualizations

References

- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. benchchem.com [benchchem.com]

- 5. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Orteronel (R-isomer) Administration in Prostate Cancer Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction